molecular formula C15H14N4O3S B6713948 N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide

N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide

Cat. No.: B6713948
M. Wt: 330.4 g/mol
InChI Key: AIESQVJJNMMQTI-UHFFFAOYSA-N
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Description

N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the benzimidazole ring in this compound makes it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-19-9-17-13-8-11(4-7-14(13)19)18-15(20)10-2-5-12(6-3-10)23(16,21)22/h2-9H,1H3,(H,18,20)(H2,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIESQVJJNMMQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the sulfonamide and benzamide groups . The reaction conditions often include the use of acidic or basic catalysts, and the reactions are carried out under controlled temperatures to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-methylbenzimidazol-5-yl)-4-sulfamoylbenzamide include other benzimidazole derivatives such as:

  • 2-(2-furyl)-1H-benzimidazole
  • 5,6-dimethyl-1H-benzimidazole
  • 2-mercaptobenzimidazole

Uniqueness

This compound is unique due to the presence of both the sulfonamide and benzamide groups, which can enhance its pharmacological properties and make it a versatile compound for various applications .

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